2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole
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Overview
Description
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various substituents such as benzyl, methoxy, and dimethyl groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[4,3-b]carbazole Core: The core structure can be synthesized through a series of cyclization reactions.
Introduction of Substituents: The benzyl, methoxy, and dimethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Benzyl chloride, methanol, various bases and acids
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 2-Benzyl-2,3,4,6-tetrahydro-1,5-dimethyl-1H-pyrido[4,3-b]carbazole
Uniqueness
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is unique due to its specific combination of substituents and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
93841-54-4 |
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Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-benzyl-9-methoxy-1,5-dimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole |
InChI |
InChI=1S/C25H26N2O/c1-16-20-11-12-27(15-18-7-5-4-6-8-18)17(2)21(20)14-23-22-13-19(28-3)9-10-24(22)26-25(16)23/h4-10,13-14,17,26H,11-12,15H2,1-3H3 |
InChI Key |
SNWJXHHMBDJMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1CC3=CC=CC=C3)C(=C4C(=C2)C5=C(N4)C=CC(=C5)OC)C |
Origin of Product |
United States |
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